3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with carboxylic acid groups, a dihydro structure, and a difluoromethylthio phenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 3,5-pyridinedicarboxylic acid and appropriate reagents for introducing the dihydro and difluoromethylthio phenyl groups.
Reaction Steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can enhance efficiency and yield. The use of industrial-grade reagents and catalysts ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridine ring or the difluoromethylthio group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride,
Properties
CAS No. |
84761-73-9 |
---|---|
Molecular Formula |
C20H23F2NO4S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
diethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO4S/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-9-7-8-10-14(13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
InChI Key |
CDIZDUSIQRBOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2SC(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
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